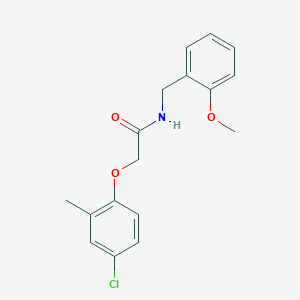![molecular formula C18H18N2OS B5721126 (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, also known as AIT-082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess neuroprotective properties and has shown promising results in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is not fully understood, but it is believed to work by regulating various signaling pathways in the brain. The compound has been found to activate several key proteins that are involved in the growth and survival of neurons, which may help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to have a number of biochemical and physiological effects in the brain. These include the promotion of neurotrophic factor expression, the inhibition of oxidative stress, and the modulation of neurotransmitter release. These effects may help to improve brain function and protect against the damaging effects of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is its ability to promote neuronal survival and regeneration, which makes it a promising candidate for the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone. These include investigating its effects on specific neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as exploring its potential applications in other areas of medicine, such as cancer treatment. Additionally, further studies may be needed to better understand the compound's mechanism of action and to develop more effective methods for synthesizing and administering it.
Synthesemethoden
The synthesis of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves a series of chemical reactions that require specialized equipment and expertise. The exact synthesis method is beyond the scope of this paper, but it is worth noting that the compound is produced through a multi-step process that involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been the subject of numerous scientific studies, which have investigated its potential applications in the field of neuroprotection and neuroregeneration. The compound has been found to have a wide range of therapeutic effects, including the ability to improve cognitive function, enhance memory retention, and promote neuronal survival.
Eigenschaften
IUPAC Name |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)10-13-8-9-14-15(19)17(22-18(14)20-13)16(21)12-6-4-3-5-7-12/h3-9,11H,10,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYZMBJMSZBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)





![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)

![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)